3-(4-Fluorobenzyl)-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a fluorophenylmethyl compound with a suitable spiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a microwave-assisted multicomponent reaction can be employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the spiro structure provides stability and rigidity. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-thia-4-azaspiro[4.5]decane: Known for its anticancer activity.
8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Exhibits antibacterial and antimycobacterial properties.
Uniqueness
3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one stands out due to its unique combination of a fluorophenyl group and multiple methyl groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H27FN2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H27FN2O3/c1-16(2)11-19(12-17(3,4)21-16)18(5,24)22(15(23)25-19)10-13-6-8-14(20)9-7-13/h6-9,21,24H,10-12H2,1-5H3 |
InChI Key |
FNZPRHHNVKTOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=C(C=C3)F)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.